molecular formula C8H4F6O3S B181225 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate CAS No. 199188-29-9

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Cat. No.: B181225
CAS No.: 199188-29-9
M. Wt: 294.17 g/mol
InChI Key: MBDZFQGLSLLIIE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a chemical compound that features both a trifluoromethyl group and a trifluoromethanesulfonate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate typically involves the reaction of phenol derivatives with trifluoromethanesulfonic anhydride. One common method includes the use of phenol as a starting material, which undergoes triflation to form the desired product . The reaction conditions often involve the use of a base, such as pyridine, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The reaction conditions often involve the use of organic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and may require elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. Additionally, the trifluoromethyl group can enhance the compound’s reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethyl and trifluoromethanesulfonate groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in synthetic chemistry and materials science .

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O3S/c9-7(10,11)5-3-1-2-4-6(5)17-18(15,16)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDZFQGLSLLIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445506
Record name 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199188-29-9
Record name 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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